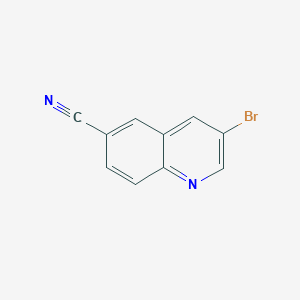![molecular formula C16H14ClN3OS B3034733 3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 21358-23-6](/img/structure/B3034733.png)
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Vue d'ensemble
Description
The compound "3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The structure of this compound suggests potential for interactions such as hydrogen bonding and pi interactions, which could be relevant for its biological activity or chemical reactivity.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions, as reported in the study of a similar compound, where a novel crystalline triazole thione was synthesized with excellent yield . Another study describes a microwave-assisted synthesis of triazolo[3,4-b][1,3,4]thiadiazoles, which indicates that such compounds can be synthesized efficiently using modern techniques .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using X-ray diffraction, as seen in the study of a similar compound . The molecular geometry and vibrational frequencies can also be calculated using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and potential reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can involve tautomerism, as demonstrated by the single proton intramigration in a related compound . Methylation reactions have also been studied, showing that triazole derivatives can undergo various nucleophilic substitutions .
Physical and Chemical Properties Analysis
Triazole derivatives exhibit a range of physical and chemical properties, including thermal stability as indicated by thermogravimetric analysis (TG/DTG) . The vibrational frequencies and chemical shifts can be determined experimentally and compared with computational predictions to understand the molecular motions and interactions . The solubility and reactivity in different solvents can also be studied using computational methods to predict the behavior of the compound in various media .
Case Studies
While specific case studies on "this compound" are not provided, related compounds have been investigated for their antibacterial activity , and as sensors for toxic aromatic amines . These studies highlight the potential applications of triazole derivatives in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Molecular Interaction and Structural Analysis
1,2,4-Triazole derivatives have been extensively studied for their intermolecular interactions and structural properties. For instance, Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, showcasing different intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These interactions were evaluated using Hirshfeld surfaces and supported by ab initio quantum mechanical calculations, providing insights into the molecular packing and stability of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis Methodologies
Raval et al. (2010) demonstrated the microwave-assisted synthesis of novel 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, highlighting a convenient and rapid method for generating triazole derivatives. This method underscores the adaptability and efficiency in synthesizing complex triazole compounds, which can be pivotal in drug discovery and material science research (Raval, Patel, Patel, & Desai, 2010).
Crystal Structure and Tautomerism
The study by Aouad et al. (2018) on a novel 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione compound highlighted the possibility of thiol⇔thione tautomerism. This research presents the structural versatility of triazole derivatives, which could be exploited in the development of sensors, switches, or pharmaceuticals (Aouad, Messali, Rezki, Al‐Zaqri, & Warad, 2018).
Mécanisme D'action
Target of Action
It shares structural similarities with phenoxy herbicides, such as mcpa , which are known to mimic the plant growth hormone indoleacetic acid (IAA) . These herbicides typically target broad-leaf weeds in pasture and cereal crops .
Mode of Action
The mode of action of this compound is likely similar to that of phenoxy herbicides, given their structural similarities. Phenoxy herbicides act as auxins, which are growth hormones naturally present in plants . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, effectively causing the plants to "grow to death" .
Biochemical Pathways
Based on its structural similarity to phenoxy herbicides, it can be inferred that it likely affects the auxin signaling pathway in plants . This pathway is crucial for plant growth and development, and its disruption can lead to uncontrolled growth and eventually plant death .
Pharmacokinetics
It’s worth noting that similar compounds, such as mcpa, are known to be soluble in water and highly effective even at low concentrations .
Result of Action
The molecular and cellular effects of this compound’s action are likely similar to those of phenoxy herbicides. These effects include rapid, uncontrolled growth at the cellular level, leading to the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds in water suggests that they can be easily applied through spraying and can be distributed in the environment through rainfall and irrigation . Additionally, the effectiveness of these compounds can be influenced by factors such as soil type, temperature, and the presence of other chemicals .
Propriétés
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-11-9-12(17)7-8-14(11)21-10-15-18-19-16(22)20(15)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURIIQPMNMJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21358-23-6 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21358-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



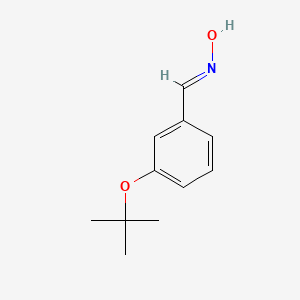
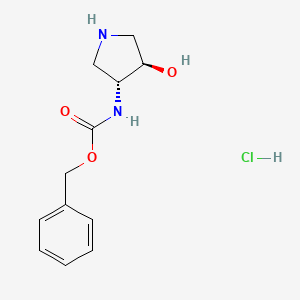

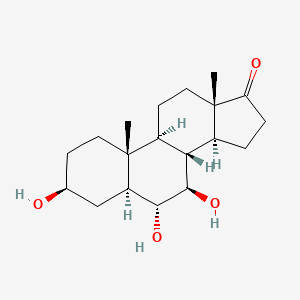
![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)


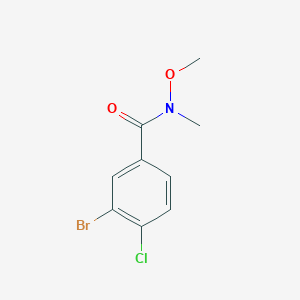

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)
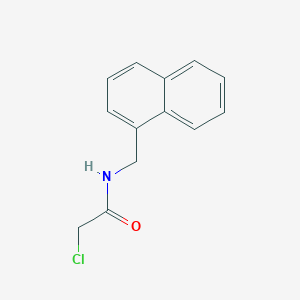
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)
